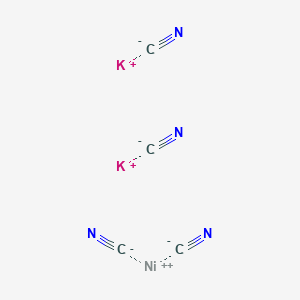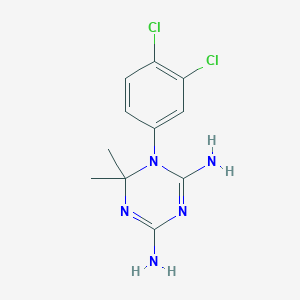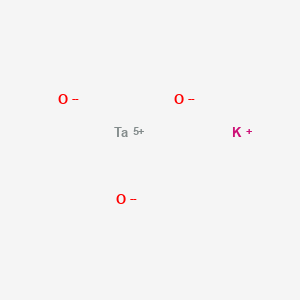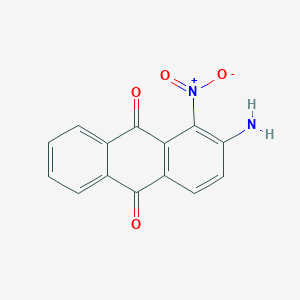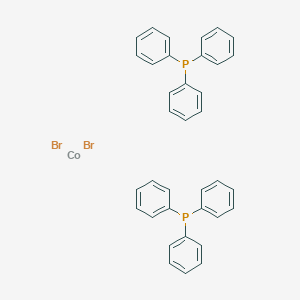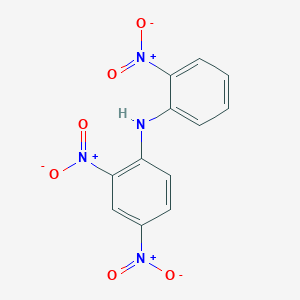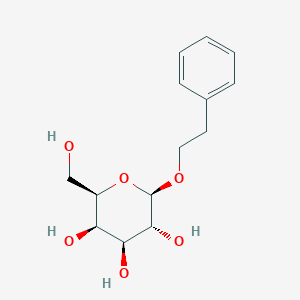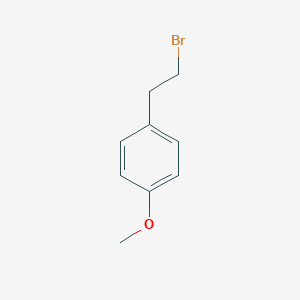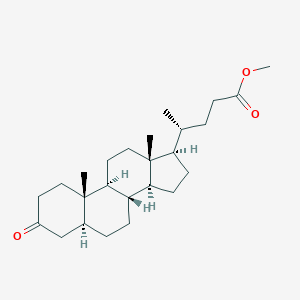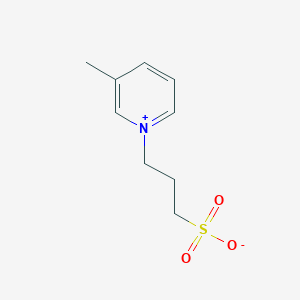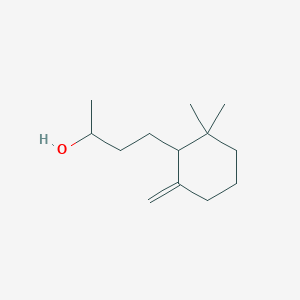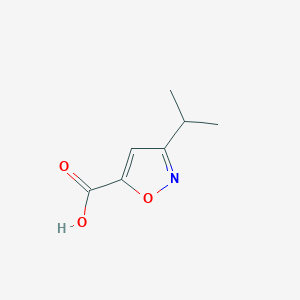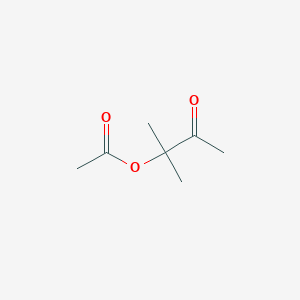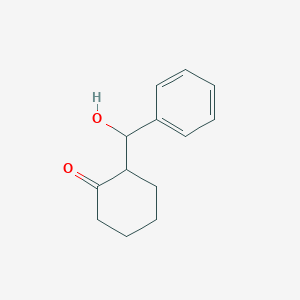
2-(Hydroxy-phenyl-methyl)-cyclohexanone
Vue d'ensemble
Description
2-(Hydroxy-phenyl-methyl)-cyclohexanone is a chemical compound with the molecular formula C13H16O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione” and other derivatives, from the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water has been described .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is characterized by a cyclohexanone ring with a hydroxyphenylmethyl group attached . Further detailed analysis would require more specific data or computational modeling.
Applications De Recherche Scientifique
Antimicrobial Activity and Molecular Docking : A study synthesized a derivative of this compound, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, and investigated its antimicrobial activity and molecular docking properties. The compound's structure was confirmed using various spectroscopic methods, and computational studies correlated well with the experimental data (Barakat et al., 2015).
Hydrolysis Studies : Another study focused on the hydrolysis of a Mannich base compound, specifically 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride. The study found that the hydrolysis was specific acid and general base catalyzed, with maximum stability around pH 2 (Koshy & Mitchner, 1964).
Crystallography of Derivatives : Research on the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a derivative of the compound, revealed that the cyclohexanone is in a chair conformation with attached hydroxy, ethoxycarbonyl, and phenyl groups in specific configurations. This study included intermolecular hydrogen bonding analysis (Hernández-Ortega et al., 2001).
Antimicrobial Activity of Derivatives : A series of compounds including 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1-cyclohexanone were synthesized and their antimicrobial activities were studied. This indicates a potential application in developing antimicrobial agents (Gein et al., 2010).
Use in Synthesis of Phenothiazines : In the synthesis of phenothiazines, key intermediates containing substituted cyclohexanone rings were studied. These compounds are important in the development of pharmaceuticals (Mohan, Ravikumar, & Shetty, 2003).
Catalyst Research : A study on the selective hydrogenation of phenol to cyclohexanone under mild conditions revealed a catalyst that promoted the formation of cyclohexanone with high conversion and selectivity. This is significant in chemical industry applications, particularly in the manufacture of polyamides (Wang et al., 2011).
Oxidation Reactions in Organic Chemistry : Cyclohexanone monooxygenase was used to oxidize methyl phenyl sulfide and cyclohexanone, demonstrating the compound's role in enzymatic oxidation reactions in organic chemistry (Secundo et al., 1993).
Propriétés
IUPAC Name |
2-[hydroxy(phenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZNNFVXOBDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxy-phenyl-methyl)-cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



